Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridines typically involves the construction of the thiazole ring followed by annulation with a pyridine moiety. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as cyclization, functional group transformations, and purification through techniques like recrystallization or chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating signaling pathways involved in cell growth and survival . This interaction is often mediated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring but are fused with a pyran ring instead of a pyridine ring.
Uniqueness
Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-14)16-19-12(9)15-11/h6H,5,14H2,1-4H3 |
InChI Key |
SBGXLKMLHBVSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CN |
Origin of Product |
United States |
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